Predicted pKa Shift of 0.89 Log Units Compared to Unsubstituted Thiophen-2-ylmethanamine
The presence of the electron-donating 5-methyl group on the thiophene ring increases the basicity of the aminomethyl side chain compared to the unsubstituted analog. The predicted pKa for (5-Methylthiophen-2-yl)methanamine is 8.98±0.29, while the predicted pKa for thiophen-2-ylmethanamine is reported as 8.09±0.29 . This difference of approximately 0.89 log units means the methylated compound will be more protonated at physiological pH, a critical factor for solubility, permeability, and target engagement in medicinal chemistry campaigns.
| Evidence Dimension | Predicted pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | pKa = 8.98 ± 0.29 |
| Comparator Or Baseline | Thiophen-2-ylmethanamine: pKa = 8.09 ± 0.29 |
| Quantified Difference | ΔpKa ≈ +0.89 |
| Conditions | In silico prediction using ACD/Labs or similar software (standardized method) |
Why This Matters
A near full log-unit shift in basicity will alter the ionization state at physiological pH, directly impacting the compound's ADME profile and requiring distinct formulation strategies, making direct substitution scientifically invalid.
